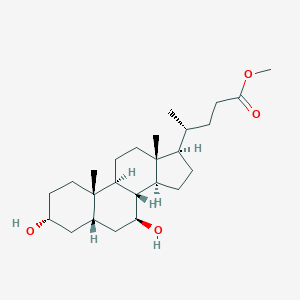
Ursodesoxycholsäuremethylester
Übersicht
Beschreibung
Ursodeoxycholic acid methyl ester (UDCA-ME) is a synthetic derivative of ursodeoxycholic acid (UDCA), a naturally occurring bile acid found in the small intestine. UDCA-ME is a potent anti-inflammatory, antioxidant and neuroprotective agent that has been investigated for its potential therapeutic uses in a variety of diseases and conditions. UDCA-ME has been studied for its ability to reduce inflammation, protect neurons from damage, and modulate the immune system. In addition, it has been shown to have potential applications in cancer therapy, as well as in the treatment of metabolic and neurological disorders.
Wissenschaftliche Forschungsanwendungen
Antitumoraktivität
UDCA-ME wurde auf seine potenzielle Antitumoraktivität untersucht, insbesondere in Hepatozellkarzinomzellen . Forscher haben eine Reihe von Gallensäuren-Dihydroartemisinin-Hybriden synthetisiert und festgestellt, dass der UDCA-DHA-Hybrid signifikant effektiver war . Dies deutet darauf hin, dass UDCA-ME eine vielversprechende Verbindung bei der Entwicklung potenzieller Antitumormedikamente sein könnte .
Entwicklung von Therapeutika
UDCA und Acetoacetat sind natürliche Verbindungen, die im menschlichen Darm bzw. im Blut vorkommen . Sie beeinflussen eine Vielzahl von Zellprozessen, die an der Entstehung verschiedener Krankheiten beteiligt sind . Acetoacetat-UDCA-Hybride wurden als potenzielle Therapeutika vorgeschlagen . Die Entwicklung einer synthetischen Strategie zur selektiven Derivatisierung der Hydroxylgruppen der Gallensäure mit Acetoacetyl-Einheiten wurde untersucht .
Qualitätskontrolle in der Arzneimittelproduktion
UDCA-ME wird für die Qualitätskontrolle (QC) und Qualitätssicherung (QA) während der kommerziellen Produktion von Ursodiol und seinen verwandten Formulierungen verwendet . Es wird auch im Prozess der Einreichung einer Abbreviated New Drug Application (ANDA) bei der FDA und der Toxizitätsstudie der jeweiligen Arzneimittelformulierung verwendet .
Behandlung der nicht-alkoholischen Steatohepatitis (NASH)
UDCA hat entzündungshemmende, antioxidative und antifibrotische Eigenschaften gezeigt und kann den Grad der Leberschädigung reduzieren, die durch nicht-alkoholische Steatohepatitis (NASH) verursacht wird
Wirkmechanismus
Target of Action
Ursodeoxycholic Acid Methyl Ester (UDCA-ME) primarily targets the bile acid pool in the human body . It is a secondary bile acid with cytoprotectant, immunomodulating, and choleretic effects . It reduces the cholesterol fraction of biliary lipids .
Mode of Action
UDCA-ME works by replacing the hydrophobic or more toxic bile acids from the bile acid pool . It inhibits the absorption of cholesterol in the intestine and the secretion of cholesterol into bile, decreasing biliary cholesterol saturation . This interaction with its targets leads to significant changes in the bile acid pool, reducing the toxicity and increasing the hydrophilicity of the bile acids .
Biochemical Pathways
UDCA-ME affects several biochemical pathways. It exerts hepatoprotective effects by regulating amino acid, flavonoid, and fatty acid metabolic pathways . The regulation of these pathways contributes to the beneficial effects of UDCA-ME, including its anticholestatic action .
Pharmacokinetics
Studies on similar compounds suggest that it may have good bioavailability and adme properties . More research is needed to fully understand the pharmacokinetics of UDCA-ME.
Result of Action
The molecular and cellular effects of UDCA-ME’s action are diverse. It has been found to be more potent than DHA in HepG2 and Huh-7 HCC cells, and may act as a prodrug to improve the stability as well as sustain the release of the active drug DHA . It also possesses anti-inflammatory, antioxidant, and anti-fibrotic properties, and it may reduce the degree of liver damage caused by nonalcoholic steatohepatitis (NASH) .
Action Environment
The action, efficacy, and stability of UDCA-ME can be influenced by various environmental factors. For instance, the stability and anticancer activity of UDCA-ME were found to be higher than DHA, which in part accounted for the increased anticancer activity . .
Safety and Hazards
Zukünftige Richtungen
While UDCA-ME has several medicinal and industrial applications, further investigations on its efficacy and safety on humans are required before it could be used for several indications . All genes which are responsible in UDCA biosynthesis have been elucidated. That said, further genetic engineering studies in order to find other prospective sources of UDCA could be a challenge for future research .
Biochemische Analyse
Biochemical Properties
Ursodeoxycholic Acid Methyl Ester plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it is involved in the biological synthesis of UDCA using hydroxysteroid dehydrogenase (HSDH) and engineered bacteria expressing the relevant HSDHs . The nature of these interactions involves the transformation of chenodeoxycholic acid (CDCA), cholic acid (CA), or lithocholic acid (LCA) into UDCA .
Cellular Effects
Ursodeoxycholic Acid Methyl Ester has profound effects on various types of cells and cellular processes. It influences cell function by mediating and influencing the regulation of oncogenic signaling pathways in the cancer genome for cancer therapy . It can specifically regulate the threshold of apoptosis, inhibit cancer cell growth, and induce autophagy and apoptosis .
Molecular Mechanism
The molecular mechanism of action of Ursodeoxycholic Acid Methyl Ester involves its effects at the molecular level. It exerts its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . For instance, it causes G0/G1 arrest and induces reactive oxygen species (ROS), mitochondrial membrane potential loss, and autophagy, which may in turn lead to apoptosis .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of Ursodeoxycholic Acid Methyl Ester change over time. It has been observed that UDCA treatment reduces levels of liver dysfunction biomarkers ALT, AST, and miR-122, even at low doses .
Dosage Effects in Animal Models
The effects of Ursodeoxycholic Acid Methyl Ester vary with different dosages in animal models. In small animals, ursodiol may be useful in the treatment of cholesterol-containing gallstones, idiopathic hepatic lipidosis, and chronic active hepatitis. The dosage in dogs and cats is 15 mg/kg, PO, every 24 hours .
Metabolic Pathways
Ursodeoxycholic Acid Methyl Ester is involved in several metabolic pathways. It interacts with enzymes or cofactors and can affect metabolic flux or metabolite levels . In humans, UDCA is a secondary bile acid derived from the metabolism of the primary bile acid chenodeoxycholic acid (CDCA) .
Transport and Distribution
Ursodeoxycholic Acid Methyl Ester is transported and distributed within cells and tissues. It interacts with transporters or binding proteins and can affect its localization or accumulation . It increases bile flow and decreases the hepatotoxic effect of bile salts by decreasing their detergent action .
Eigenschaften
IUPAC Name |
methyl (4R)-4-[(3R,5S,7S,8R,9S,10S,13R,14S,17R)-3,7-dihydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H42O4/c1-15(5-8-22(28)29-4)18-6-7-19-23-20(10-12-25(18,19)3)24(2)11-9-17(26)13-16(24)14-21(23)27/h15-21,23,26-27H,5-14H2,1-4H3/t15-,16+,17-,18-,19+,20+,21+,23+,24+,25-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GRQROVWZGGDYSW-ZQMFMVRBSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CCC(=O)OC)C1CCC2C1(CCC3C2C(CC4C3(CCC(C4)O)C)O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](CCC(=O)OC)[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2[C@H](C[C@H]4[C@@]3(CC[C@H](C4)O)C)O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H42O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50430934 | |
| Record name | Ursodeoxycholic Acid Methyl Ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50430934 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
406.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
10538-55-3 | |
| Record name | Cholan-24-oic acid, 3,7-dihydroxy-, methyl ester, (3α,5β,7β)- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=10538-55-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Ursodeoxycholic Acid Methyl Ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50430934 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Methyl ursodeoxycholate | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/JDK7DZ3PSJ | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: Why combine Ursodeoxycholic Acid Methyl Ester with Dihydroartemisinin?
A: Dihydroartemisinin (DHA), an antimalarial drug, has shown anticancer activity but suffers from a short half-life. Researchers synthesized a hybrid compound, Ursodeoxycholic Acid Methyl Ester-Dihydroartemisinin (UDCMe-Z-DHA), to improve DHA's stability and anticancer properties. This approach aimed to create a more effective therapeutic agent for hepatocellular carcinoma. []
Q2: How does UDCMe-Z-DHA exert its anticancer effects?
A: Research indicates that UDCMe-Z-DHA induces G0/G1 cell cycle arrest in HepG2 hepatocellular carcinoma cells. [] This arrest prevents cell division and proliferation. Furthermore, the compound elevates reactive oxygen species (ROS) levels, disrupts mitochondrial membrane potential, and triggers autophagy, ultimately leading to apoptosis (programmed cell death) in the targeted cancer cells. []
Q3: Is UDCMe-Z-DHA more effective than DHA alone?
A: Studies show that UDCMe-Z-DHA is significantly more potent than DHA alone against HepG2 cells. UDCMe-Z-DHA demonstrated an IC50 of 1 μM, indicating greater potency compared to DHA. [] This enhanced activity is partly attributed to its improved stability, as confirmed through time-course experiments, cell viability assays, and HPLC-MS/MS analysis. []
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



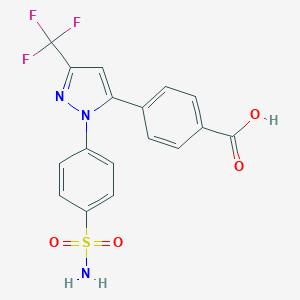
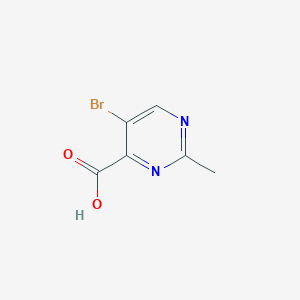
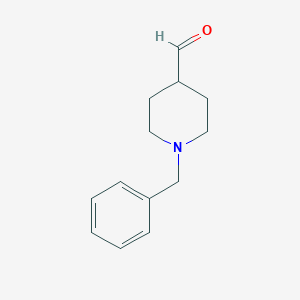
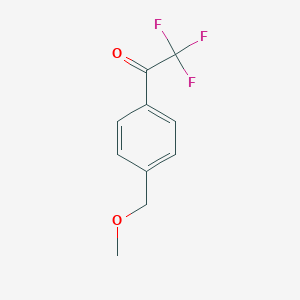
![3,4-Dimethoxy[7-13C]-benzoic Acid](/img/structure/B18406.png)
![[4,5,6-Trihydroxy-2-[(3,4,5-trihydroxybenzoyl)oxymethyl]oxan-3-yl] 3,4,5-trihydroxy-2-(6,7,13,14-tetrahydroxy-3,10-dioxo-2,9-dioxatetracyclo[6.6.2.04,16.011,15]hexadeca-1(15),4(16),5,7,11,13-hexaen-5-yl)benzoate](/img/structure/B18409.png)
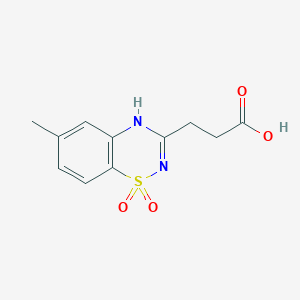


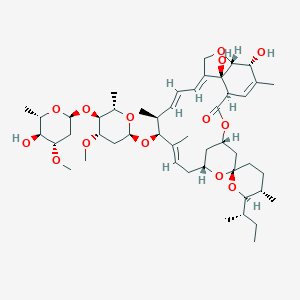
![(1R,2R,11S,12R,15R,16R)-2,16-Dimethyl-15-[(2R)-6-methylheptan-2-yl]-10-azatetracyclo[9.7.0.02,7.012,16]octadeca-5,7-dien-9-one](/img/structure/B18419.png)


